molecular formula C8H8N2OS B2943261 4-Amino-7-methylthieno[2,3-C]pyridin-5-OL CAS No. 118487-71-1

4-Amino-7-methylthieno[2,3-C]pyridin-5-OL

Cat. No.: B2943261
CAS No.: 118487-71-1
M. Wt: 180.23
InChI Key: FOWSNMAFJJYSCL-UHFFFAOYSA-N
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Description

4-Amino-7-methylthieno[2,3-C]pyridin-5-OL is a heterocyclic compound with the molecular formula C8H8N2OS It is characterized by a thieno[2,3-C]pyridine core structure, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-methylthieno[2,3-C]pyridin-5-OL typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-C]pyridine ring system

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as catalytic processes, high-pressure reactions, and continuous flow chemistry to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-methylthieno[2,3-C]pyridin-5-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amino groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the thieno[2,3-C]pyridine ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-Amino-7-methylthieno[2,3-C]pyridin-5-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-Amino-7-methylthieno[2,3-C]pyridin-5-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-7-methylthieno[2,3-C]pyridine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    7-Methylthieno[2,3-C]pyridin-5-OL: Lacks the amino group, which can influence its chemical properties and applications.

Uniqueness

4-Amino-7-methylthieno[2,3-C]pyridin-5-OL is unique due to the presence of both amino and hydroxyl groups on the thieno[2,3-C]pyridine ring. This dual functionality allows for diverse chemical modifications and potential biological activities, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-amino-7-methyl-6H-thieno[2,3-c]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-4-7-5(2-3-12-7)6(9)8(11)10-4/h2-3H,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWSNMAFJJYSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C(=O)N1)N)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118487-71-1
Record name 4-amino-7-methylthieno[2,3-c]pyridin-5-ol
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